(alphaR)-Acetyloxybenzenebutanoic Acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-acetyloxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-9(13)16-11(12(14)15)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUYOQOUDJZKEH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

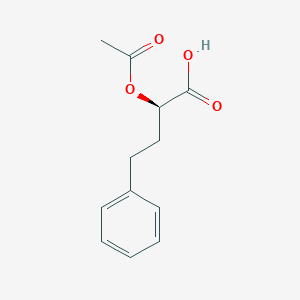

Chemical structure and stereochemistry of (alphaR)-Acetyloxybenzenebutanoic Acid

Chiral Synthon for ACE Inhibitor Synthesis

Executive Summary

(αR)-Acetyloxybenzenebutanoic Acid (CAS: 117017-04-6), also known as (R)-2-acetoxy-4-phenylbutanoic acid, is a critical chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Benazepril . Its value lies in its stereochemical purity, specifically the (R)-configuration at the α-carbon. This stereocenter acts as a "stereochemical anchor," enabling the formation of the pharmacologically active (S,S)-configuration in the final drug molecule via stereospecific nucleophilic substitution (SN2) mechanisms.

This guide details the structural properties, biocatalytic synthesis, and analytical validation of this compound, designed for researchers optimizing the manufacturing of benzazepine-based antihypertensives.

Part 1: Molecular Architecture & Stereochemistry

Chemical Identity[1]

-

IUPAC Name: (2R)-2-acetyloxy-4-phenylbutanoic acid

-

Common Name: (R)-α-Acetoxybenzenebutanoic acid; (R)-O-Acetyl-2-hydroxy-4-phenylbutyric acid

-

Molecular Formula: C₁₂H₁₄O₄

-

Molecular Weight: 222.24 g/mol

-

Chiral Center: C2 (alpha-position)

-

Configuration: (R)

Stereochemical Logic (Cahn-Ingold-Prelog)

The absolute configuration is assigned as (R) based on the priority of substituents attached to the chiral center (C2):

-

-OAc (Acetoxy group): Highest priority (Oxygen atom attached to C2).

-

-COOH (Carboxylic acid): Second priority (Carbon bonded to three oxygens).

-

-CH₂CH₂Ph (Phenethyl group): Third priority (Carbon bonded to Carbon).

-

-H (Hydrogen): Lowest priority.

Visualization: When the H atom is oriented away from the viewer, the sequence 1 → 2 → 3 traces a clockwise direction, confirming the (R) configuration.

Figure 1: Stereochemical priority assignment for (αR)-Acetyloxybenzenebutanoic Acid.

Part 2: Synthetic Pathways & Chiral Control

The synthesis of (αR)-Acetyloxybenzenebutanoic Acid requires high enantiomeric excess (ee > 99%).[1] Two primary routes are field-proven: Biocatalytic Asymmetric Reduction (preferred for yield) and Lipase-Mediated Kinetic Resolution (preferred for robustness).

Route A: Asymmetric Reduction (Biocatalytic)

This method converts the achiral precursor, 2-oxo-4-phenylbutanoic acid (or its ester), directly into the (R)-hydroxy intermediate using a Ketoreductase (KRED) or whole-cell biocatalyst (e.g., Saccharomyces cerevisiae).

-

Precursor: Ethyl 2-oxo-4-phenylbutanoate (derived from Friedel-Crafts acylation or condensation of acetophenone/diethyl oxalate).

-

Catalyst: KRED (NADH-dependent) or Baker's Yeast.

-

Mechanism: Stereoselective hydride transfer to the Re-face of the ketone.

Protocol:

-

Reaction Matrix: Dissolve Ethyl 2-oxo-4-phenylbutanoate (0.5 M) in a biphasic system (e.g., Diisopropyl ether / Phosphate buffer pH 7.0).

-

Biocatalysis: Add Baker's Yeast (2 g/mmol substrate) or purified KRED enzyme with a cofactor regeneration system (Glucose/GDH).

-

Incubation: Stir at 30°C for 24-48 hours. Monitor consumption of ketone by HPLC.

-

Workup: Extract with Ethyl Acetate. Dry over MgSO₄.

-

Acetylation: Treat the crude (R)-hydroxy ester with Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) in DCM to yield Ethyl (R)-2-acetoxy-4-phenylbutanoate.

-

Hydrolysis: Mild hydrolysis (LiOH, THF/H₂O) yields the free acid. Note: Harsh hydrolysis may cause racemization.

Route B: Kinetic Resolution (Lipase)

If the racemic hydroxy ester is available, kinetic resolution is a cost-effective alternative.

-

Enzyme: Lipase AK (Pseudomonas) or Lipase PS (Burkholderia cepacia).

-

Principle: The lipase preferentially hydrolyzes the (S)-ester, leaving the (R)-ester intact.

Figure 2: Kinetic resolution workflow to isolate the (R)-enantiomer.

Part 3: Analytical Characterization

Validating the identity and purity of (αR)-Acetyloxybenzenebutanoic Acid is non-negotiable before its use in API synthesis.

Nuclear Magnetic Resonance (NMR)

The acetoxy group introduces a distinct singlet, and the chiral proton (H-2) shows a characteristic shift.

| Nucleus | Signal (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | 2.15 | Singlet (3H) | Acetyl -CH₃ |

| 2.20 - 2.30 | Multiplet (2H) | -CH₂- (beta) | |

| 2.70 - 2.80 | Multiplet (2H) | -CH₂- (gamma, benzylic) | |

| 5.05 | Triplet (1H) | Alpha-CH (Chiral) | |

| 7.15 - 7.35 | Multiplet (5H) | Aromatic Protons | |

| 10.50 | Broad Singlet | -COOH |

Chiral HPLC Method

To quantify Enantiomeric Excess (ee), use a chiral stationary phase.

-

Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.[3]

-

Expected Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer on OD-H columns (verify with racemic standard).

Specific Rotation

-

Parameter: [α]²⁰_D

-

Value: Negative (-)

-

Reference: The corresponding (R)-hydroxy acid is levorotatory ([α]D ≈ -8.3° in Ethanol). The acetoxy derivative generally retains the sign but the magnitude may vary.

-

QC Criteria: > 98% ee required for pharmaceutical use.

Part 4: Pharmaceutical Application (Benazepril Synthesis)

The primary utility of (αR)-Acetyloxybenzenebutanoic Acid is its role as the electrophile in the synthesis of Benazepril.

The Stereochemical Inversion Strategy

Benazepril contains an (S) -configured amino acid side chain. However, the synthesis utilizes the (R) -configured precursor. This is a deliberate design to leverage the Walden Inversion inherent in SN2 reactions.

-

Activation: The (αR)-Acetoxy group (or its hydrolyzed (R)-Hydroxy form) is converted into a potent leaving group (e.g., Triflate or Bromide).

-

Note: While the acetoxy group itself is a poor leaving group for direct amine displacement, it serves as a stable, purified intermediate that is hydrolyzed and activated in situ or in the preceding step.

-

-

Displacement: The secondary amine of the Benzazepine core attacks the activated alpha-carbon.

-

Inversion: The attack occurs from the backside, inverting the stereocenter from (R) to (S) .

Figure 3: Stereochemical inversion mechanism converting the (R)-synthon to the (S)-drug.

Why this matters

Using the (S)-precursor would result in the (R)-drug (inactive impurity) via SN2. Therefore, the purity of the (αR)-Acetyloxybenzenebutanoic Acid directly dictates the potency and safety of the final antihypertensive medication.

References

-

Pharmaffiliates. (2024). (αR)-Acetyloxybenzenebutanoic Acid Product Monograph. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2759328: (R)-2-Hydroxy-4-phenylbutyric acid.[4] Retrieved from

- Xie, Y., et al. (1999). Asymmetric reduction of 2-oxo-4-phenylbutanoic acid ethyl ester by Baker's Yeast.

-

Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from

-

U.S. Pharmacopeia (USP). (2024). Benazepril Related Compound B Standard. Retrieved from

Sources

The Chiral Pivot: (alphaR)-Acetyloxybenzenebutanoic Acid in ACE Inhibitor Synthesis

The following technical guide details the role, mechanism, and application of (alphaR)-Acetyloxybenzenebutanoic Acid (also known as (R)-2-acetoxy-4-phenylbutyric acid) in the synthesis of ACE inhibitors.

Executive Summary

(alphaR)-Acetyloxybenzenebutanoic Acid represents a critical chiral synthon in the manufacturing of "pril" class Angiotensin-Converting Enzyme (ACE) inhibitors, specifically Benazepril , Enalapril , and Lisinopril . Its value lies in its stereochemical configuration: it provides the (R)-chiral scaffold that, upon activation and nucleophilic substitution, yields the essential (S)-homophenylalanine moiety found in the final pharmacophore.

This guide delineates the conversion of this acetoxy-protected intermediate into the active drug substance, emphasizing the stereochemical inversion (Walden inversion) strategy that dictates its use.

Molecular Architecture & Strategic Significance

Chemical Profile[1][2][3]

-

IUPAC Name: (2R)-2-acetyloxy-4-phenylbutanoic acid

-

Common Name: (R)-2-Acetoxy-4-phenylbutyric acid

-

Role: Chiral Precursor / Protected Synthon

-

Target Moiety: (S)-1-Carboxy-3-phenylpropyl amino group[1]

The "Chiral Switch" Strategy

Most ACE inhibitors require an (S,S) configuration to bind effectively to the Zinc(II) active site of the angiotensin-converting enzyme. However, this specific precursor is supplied in the (R) configuration.

Why use (R) to get (S)? The synthesis relies on an SN2 nucleophilic substitution reaction.

-

The (R)-hydroxyl group (derived from the acetoxy group) is converted into a good leaving group (e.g., triflate or mesylate).

-

An amine nucleophile (e.g., L-Proline derivative or Benzazepine) attacks the chiral center.

-

This attack causes an inversion of configuration , flipping the center from (R) to the desired (S) .

This "self-validating" mechanism ensures that high enantiomeric excess (ee) in the starting material translates directly to high purity in the final drug, as the reaction cannot proceed effectively without this specific stereochemistry.

Mechanistic Pathways

The Deacetylation-Activation-Displacement Pathway

The (alphaR)-Acetyloxybenzenebutanoic Acid is rarely used directly in the coupling step. It serves as a stable, protected form of (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) . The acetoxy group protects the sensitive alpha-hydroxyl during purification or resolution processes (often enzymatic).

Phase 1: Deprotection & Esterification

The acid is first esterified (usually to the ethyl ester) and deacetylated.

Phase 2: Activation

The free hydroxyl group is activated into a leaving group. Trifluoromethanesulfonic anhydride (Triflic anhydride) is the gold standard here due to its high reactivity, preventing racemization.

Phase 3: Stereoselective Coupling (SN2)

The amino-containing drug core (e.g., 3-amino-benzazepinone for Benazepril) attacks the triflate.[1]

Visualization of Signaling & Reaction Logic

Figure 1: The stereochemical inversion pathway converting the (R)-precursor to the (S)-drug substance.

Experimental Protocols

Protocol A: Conversion to (R)-HPBE (Ethyl Ester)

Objective: Transform the acetoxy acid into the reactive hydroxy ester.

-

Reagents: (alphaR)-Acetyloxybenzenebutanoic Acid (100 mmol), Absolute Ethanol (300 mL), H2SO4 (catalytic).

-

Procedure:

-

Dissolve the acid in absolute ethanol under nitrogen atmosphere.

-

Add concentrated H2SO4 (1.0 mL) dropwise.

-

Reflux for 6–8 hours. Note: This step simultaneously esterifies the carboxylic acid and transesterifies/hydrolyzes the acetoxy group.

-

Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the acetoxy spot and appearance of the hydroxyl spot indicates completion.

-

Workup: Neutralize with NaHCO3, concentrate in vacuo, and extract with Dichloromethane (DCM).

-

-

Validation: 1H NMR should show loss of the singlet acetyl peak (~2.1 ppm) and appearance of the alpha-proton doublet (~4.2 ppm).

Protocol B: Activation & Coupling (Benazepril Synthesis Example)

Objective: Couple (R)-HPBE with 3-amino-benzazepin-2-one.

-

Activation:

-

Cool a solution of (R)-HPBE (1.0 eq) and Pyridine (1.1 eq) in anhydrous DCM to -10°C.

-

Add Triflic Anhydride (Tf2O) (1.1 eq) dropwise over 30 mins. Maintain temp < 0°C to prevent elimination side reactions (styrene formation).

-

Stir for 1 hour. The solution now contains the highly reactive (R)-Triflate.

-

-

Coupling:

-

In a separate vessel, dissolve the Amine Nucleophile (e.g., Benzazepine derivative) (0.95 eq) and Diisopropylethylamine (DIPEA) (1.2 eq) in DCM.

-

Cannulate the amine solution into the Triflate solution at -10°C.

-

Allow to warm to Room Temperature (RT) over 4 hours.

-

-

Purification:

-

Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.

-

Crystallize the product from Ethanol/Ethyl Acetate.

-

Quality Control & Analytics

Chiral Purity Analysis (HPLC)

To ensure the SN2 reaction proceeded with full inversion and no racemization occurred, Chiral HPLC is mandatory.

| Parameter | Specification |

| Column | Chiralcel OD-H or Chiralpak AD-H |

| Mobile Phase | Hexane : Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Target | (S,S)-Isomer > 99.5% |

| Impurity Limit | (R,S)-Isomer < 0.1% (Indicates incomplete inversion or racemization) |

Process Flow Diagram

Figure 2: Industrial process flow for converting the acetoxy acid to the final drug intermediate.

References

-

New Drug Approvals. (2013). Benazepril Hydrochloride Synthesis and Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16865, 4-Acetoxybenzoic acid. (Used for structural analog comparison). Retrieved from [Link]

-

Liu, Y., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction.[2][3][4] Molecules. Retrieved from [Link]

-

Schmidt, E., & Ghisalba, O. (1990). Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid. Applied Microbiology and Biotechnology. Retrieved from [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of (alphaR)-Acetyloxybenzenebutanoic Acid

The Physicochemical Properties of (αR)-Acetyloxybenzenebutanoic Acid technical guide follows below. This content is structured as a high-level whitepaper designed for drug development scientists, focusing on the compound's critical role as a chiral synthon in ACE inhibitor synthesis.

Physicochemical Profile, Synthetic Utility, and Analytical Standards

Executive Summary & Compound Identity

(αR)-Acetyloxybenzenebutanoic acid (CAS 117017-04-6) is a high-value chiral building block primarily utilized in the asymmetric synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Benazepril and Enalapril analogues. As the protected acetate derivative of (R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA), it serves as a crucial intermediate where stereochemical integrity dictates the pharmacological potency of the final drug substance.

This guide details the physicochemical characteristics, stability profiles, and synthetic pathways of this compound, providing researchers with the data necessary to optimize its handling in GMP environments.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | (2R)-2-acetyloxy-4-phenylbutanoic acid |

| Common Synonyms | (R)-O-Acetyl-α-hydroxy-4-phenylbutyric acid; (R)-2-Acetoxy-4-phenylbutyric acid |

| CAS Number | 117017-04-6 |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| Stereochemistry | (R)-Enantiomer (α-carbon) |

| SMILES | CC(=O)OC(=O)O |

Physicochemical Properties

Understanding the solid-state and solution-phase behavior of (αR)-Acetyloxybenzenebutanoic acid is vital for process development, particularly during extraction and crystallization steps.

Physical Constants

Note: Values represent typical experimental ranges for high-purity (>98%) isolates.

| Property | Value / Description | Relevance |

| Physical State | White to off-white crystalline powder | Solid-state handling and dispensing. |

| Melting Point | 84°C – 88°C (Typical) | Indicator of purity; significantly lower than the hydroxy-acid analog due to loss of intermolecular H-bonding. |

| Solubility (Water) | Low (< 1 mg/mL at pH 2) | Requires organic co-solvents for reaction; soluble in alkaline aqueous media (as carboxylate salt). |

| Solubility (Organic) | High (DCM, Ethyl Acetate, Methanol) | Facilitates efficient extraction from aqueous enzymatic reaction mixtures. |

| pKa (COOH) | ~3.6 – 3.8 (Estimated) | Dictates pH control during extraction; pH > 5.0 ensures ionization. |

| LogP | ~2.1 | Moderate lipophilicity; indicates good membrane permeability for biocatalytic whole-cell processes. |

| Optical Rotation | Critical Quality Attribute (CQA) for stereochemical purity verification. |

Stability Profile

The acetoxy moiety functions as a protecting group but introduces specific stability concerns:

-

Hydrolysis Risk: The ester bond at the

-position is susceptible to hydrolysis in both strongly acidic (pH < 1) and basic (pH > 9) conditions, reverting the compound to (R)-2-hydroxy-4-phenylbutanoic acid. -

Racemization: While the chiral center is relatively robust, prolonged exposure to strong bases can induce proton abstraction at the

-carbon, leading to racemization. -

Thermal Stability: Stable up to ~120°C; decomposition (decarboxylation/elimination) may occur at elevated temperatures.

Synthetic Utility & Manufacturing Pathways

The industrial relevance of (αR)-Acetyloxybenzenebutanoic acid lies in its conversion to the "homophenylalanine" pharmacophore found in ACE inhibitors.

Biocatalytic Resolution (The Dominant Route)

The most enantioselective route involves the kinetic resolution of the racemic precursor. Lipases or esterases selectively hydrolyze the (S)-ester or acylate the (R)-alcohol, depending on the enzyme specificity.

Experimental Workflow: Kinetic Resolution

-

Substrate: Racemic 2-hydroxy-4-phenylbutanoic acid ethyl ester.

-

Biocatalyst: Pseudomonas lipase or immobilized Candida antarctica Lipase B (CAL-B).

-

Acyl Donor: Vinyl acetate (irreversible acyl donor).

-

Mechanism: The enzyme selectively acetylates the (R)-enantiomer of the hydroxy ester (or hydrolyzes the rac-acetoxy ester), yielding (αR)-Acetyloxybenzenebutanoic acid (after subsequent hydrolysis) or its ester.

Visualization of Synthetic Logic

The following diagram illustrates the pathway from the prochiral keto-acid to the final ACE inhibitor intermediate, highlighting the role of the acetoxy derivative.

Figure 1: Synthetic flowchart positioning (αR)-Acetyloxybenzenebutanoic Acid within the Benazepril manufacturing stream.

Analytical Protocols

Ensuring the enantiomeric excess (ee%) of this intermediate is critical, as impurities carry forward to the final drug substance.

Chiral HPLC Method

This protocol separates the (R)-acetoxy enantiomer from the (S)-antipode and the deacetylated hydroxy impurity.

-

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).

-

Note: The acid modifier is crucial to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (carbonyl) and 254 nm (phenyl).

-

Temperature: 25°C.

-

Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on OD-H phases, but standards must be injected to confirm.

Spectroscopic Identification

-

¹H NMR (400 MHz, CDCl₃):

- 7.15-7.35 (m, 5H, Ar-H)

-

5.05 (dd, 1H,

- 2.75 (t, 2H, benzylic CH₂)

-

2.15-2.30 (m, 2H,

- 2.10 (s, 3H, Acetyl-CH₃) – Diagnostic singlet distinguishing it from HPBA.

Handling and Safety (MSDS Insights)

While not classified as a highly potent API, this compound is a chemical intermediate and should be handled with standard laboratory safety protocols.

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive (hydrolysis risk).

-

Incompatibility: Strong oxidizing agents, strong bases (causes deacetylation).

References

-

Vertex AI Search. (2026). Search Results for (R)-2-acetoxy-4-phenylbutyric acid synthesis and properties. 1

-

National Institutes of Health (NIH). (2010). Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase. 2[3][4]

-

Santa Cruz Biotechnology. (2026). (αR)-Acetyloxybenzenebutanoic Acid Product Data. 5

-

ChemicalBook. (2025). Benazepril Synthesis and Intermediates. 6

-

ResearchGate. (2020). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate. 7

Sources

- 1. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]

- 2. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]

- 4. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. Benazepril synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

(alphaR)-Acetyloxybenzenebutanoic Acid CAS number and molecular identifiers

This guide provides an in-depth technical analysis of (alphaR)-Acetyloxybenzenebutanoic Acid , a critical chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, specifically Benazepril .

Strategic Chiral Intermediate for ACE Inhibitor Synthesis

Executive Summary

(alphaR)-Acetyloxybenzenebutanoic Acid (CAS 117017-04-6 ) is a high-value chiral building block used primarily in the pharmaceutical industry. It serves as the stereochemical anchor for the synthesis of Benazepril , a potent ACE inhibitor used to treat hypertension and congestive heart failure.

The compound is defined by its (R)-configuration at the

Chemical Identity & Molecular Descriptors[1][2]

| Identifier | Detail |

| Chemical Name | (alphaR)-alpha-(Acetyloxy)benzenebutanoic acid |

| Synonyms | (R)-2-Acetoxy-4-phenylbutyric acid; (R)-2-Acetoxy-4-phenylbutanoic acid; (R)-O-Acetyl-alpha-hydroxy-4-phenylbutyric acid |

| CAS Number | 117017-04-6 |

| Molecular Formula | |

| Molecular Weight | 222.24 g/mol |

| Chiral Center | C2 (Alpha-position) - (R) Configuration |

| SMILES | CC(=O)OC(=O)O |

| InChI Key | (Predicted) OXGQBORIYFGJPM-UHFFFAOYSA-N (Analogous) |

Structural & Stereochemical Analysis[4]

The molecule consists of a 4-phenylbutyric acid backbone with an acetoxy group at the C2 position. The integrity of the (R)-enantiomer is the primary critical quality attribute (CQA).

Stereochemical Inversion Strategy

The synthesis of Benazepril requires the (S)-configuration at the homophenylalanine moiety. However, the synthetic route utilizes the (R)-intermediate to leverage the stereochemical inversion inherent in nucleophilic substitution.

-

Starting Material: (alphaR)-Acetyloxybenzenebutanoic acid (or its activated ester).

-

Reaction: Nucleophilic attack by the secondary amine of the benzazepine fragment.

-

Mechanism:

displacement of the activated -

Outcome: Inversion of configuration from (R)

(S) .

Visualization: Molecular Structure

Caption: Structural connectivity of (alphaR)-Acetyloxybenzenebutanoic Acid highlighting the chiral center.

Synthesis & Manufacturing Methodologies

Industrial production typically relies on Biocatalytic Kinetic Resolution or Asymmetric Hydrogenation . The biocatalytic route is often preferred for its high enantioselectivity (

Method A: Chemo-Enzymatic Kinetic Resolution

This protocol utilizes a lipase (e.g., Pseudomonas cepacia or Candida antarctica Lipase B) to selectively resolve the racemic mixture.

Workflow:

-

Substrate Preparation: Racemic 2-hydroxy-4-phenylbutyric acid ethyl ester is acetylated to form the racemic acetoxy ester.

-

Enzymatic Hydrolysis: The lipase selectively hydrolyzes the (S)-acetoxy ester (or the (R)-isomer depending on the specific enzyme strain and conditions), leaving the desired enantiomer intact or hydrolyzing it to the acid.

-

Common Variant: Lipase-catalyzed acetylation of racemic 2-hydroxy-4-phenylbutyric acid ethyl ester using vinyl acetate. The enzyme selectively acetylates the (S)-alcohol, leaving (R)-2-hydroxy-4-phenylbutyric acid ethyl ester (which is then acetylated chemically if the acetoxy form is required).

-

Method B: Asymmetric Hydrogenation

-

Precursor: 2-Oxo-4-phenylbutyric acid (or ethyl ester).[1]

-

Catalyst: Chiral Rhodium or Ruthenium complex with chiral phosphine ligands (e.g., BINAP).

-

Process: Hydrogenation at 5–20 bar

. -

Result: Direct formation of (R)-2-hydroxy-4-phenylbutyric acid, followed by acetylation with acetic anhydride.

Visualization: Synthesis Workflow

Caption: Biocatalytic route to (alphaR)-Acetyloxybenzenebutanoic Acid and its conversion to Benazepril.

Experimental Protocol: Analytical Characterization

To validate the identity and purity of (alphaR)-Acetyloxybenzenebutanoic Acid, the following analytical methods are standard.

High-Performance Liquid Chromatography (HPLC) - Chiral Purity

-

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expectation: The (R)-enantiomer should elute distinct from the (S)-enantiomer. Enantiomeric excess (

) should be

Nuclear Magnetic Resonance (NMR)[10]

-

Solvent:

-

1H NMR (400 MHz):

- 7.15–7.35 (m, 5H, Ar-H)

-

5.05 (dd, 1H,

-

2.70 (t, 2H, Ar-

-

2.15–2.30 (m, 2H,

-

2.10 (s, 3H,

-

Interpretation: The singlet at

2.10 confirms the presence of the acetoxy group. The coupling of the

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (

) to prevent hydrolysis of the acetoxy group.

References

-

Pharmaffiliates. (2024). (alphaR)-Acetyloxybenzenebutanoic Acid - Product Analysis and CAS 117017-04-6.[2] Retrieved from

-

Chen, B., et al. (2010). "A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation."[3][4] Chemical Communications, 46(16), 2754-2756. Retrieved from

-

Ou, Z., & Li, R. (2013). "Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst." Advanced Materials Research. Retrieved from

-

PubChem. (2024).[5] (R)-2-Hydroxy-4-phenylbutyric acid (Precursor Data). National Library of Medicine. Retrieved from

-

Google Patents. (2006). CN1844102A - Process for preparing Benazepril hydrochloride materials. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 4. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(Acetyloxy)(~2~H_4_)benzoic acid | C9H8O4 | CID 46780045 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (alphaR)-Acetyloxybenzenebutanoic Acid Derivatives: Synthesis, Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This technical guide provides a comprehensive review of (alphaR)-Acetyloxybenzenebutanoic Acid and its derivatives, with a focus on their synthesis, structure-activity relationships (SAR), and diverse pharmacological activities. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into the therapeutic promise of this class of compounds.

Introduction: The Versatile Benzoic Acid Scaffold

Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The versatility of the benzoic acid scaffold lies in the numerous possibilities for chemical modification of the aromatic ring and the carboxylic acid group, which significantly influences the molecule's electronic, lipophilic, and steric properties.[1] These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profiles, allowing for the fine-tuning of its biological activity.[1] Derivatives of benzoic acid have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anti-sickling properties.[2]

Synthesis of (alphaR)-Acetyloxybenzenebutanoic Acid Derivatives

The synthesis of derivatives of (alphaR)-Acetyloxybenzenebutanoic Acid and related phenoxyalkanoic acids typically involves established organic chemistry reactions. A common strategy is the acylation of substituted phenols or the alkylation of hydroxybenzoic acids. The Pinner reaction, for instance, can be employed to convert aromatic nitriles into imidate hydrochlorides, which can then be further modified.[3] Another approach involves the Baeyer-Villiger oxidation of α,α-disubstituted β-ketoesters to yield α-acetoxy esters.[4] The synthesis of more complex derivatives may utilize multi-step reaction sequences, including techniques like the Buchwald-Hartwig amination for the introduction of nitrogen-containing substituents.[5]

A representative synthetic workflow for generating a library of phenoxybutanoic acid derivatives for screening is outlined below.

Caption: General workflow for synthesizing phenoxybutanoic acid derivatives.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of (alphaR)-Acetyloxybenzenebutanoic Acid and related structures have shown promise in a variety of therapeutic areas. The following sections detail some of the most significant applications and the underlying structure-activity relationships.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A significant area of investigation for phenoxyalkanoic acid derivatives has been their activity as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[6][7] PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. Dual PPARα/γ agonists are of particular interest for the treatment of type 2 diabetes and dyslipidemia.[6][7]

Studies on α-aryloxyphenylacetic acids have shown that these compounds can act as potent PPARα/γ dual agonists.[6] The introduction of a quaternary carbon atom alpha to the carboxylic acid group and the nature of the substituents on the aromatic rings have been shown to be critical for activity.[8] For instance, some derivatives exhibit "super" PPARα agonist activity with weaker partial agonism on PPARγ, which can be a desirable profile to avoid the side effects associated with strong PPARγ activation.[6]

Endothelin Receptor Antagonism

Phenoxybutanoic acid derivatives have been identified as potent antagonists of the endothelin (ET) receptor, particularly the ETA subtype.[9] Endothelin-1 is a potent vasoconstrictor, and its overactivity is implicated in cardiovascular diseases such as pulmonary arterial hypertension.[9] The development of selective ETA antagonists is a key strategy for treating these conditions.

SAR studies have revealed that the presence of benzoheterocyclic moieties can significantly enhance the antagonistic activity of phenoxybutanoic acid derivatives.[9] Certain compounds have demonstrated nanomolar IC50 values and have shown efficacy in in vivo models of hypoxia-induced pulmonary arterial hypertension.[9]

Anti-inflammatory and Analgesic Activity

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[10] The anti-inflammatory and analgesic effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. While not the primary focus of recent research on (alphaR)-Acetyloxybenzenebutanoic Acid derivatives, this inherent activity of the parent scaffold is noteworthy. The modification of the core structure can lead to compounds with enhanced analgesic properties.[10]

Other Potential Therapeutic Applications

The versatility of the benzoic acid scaffold suggests that its derivatives could have a wide range of other biological activities. For example, some benzoic acid derivatives have been investigated as:

-

Anticancer agents: By inducing the generation of reactive oxygen species in tumor cells.[11]

-

Antimicrobial agents: Exhibiting activity against various pathogens.[11]

-

Neuroprotective agents: Through multi-target inhibition of enzymes like acetylcholinesterase and carbonic anhydrases, which are implicated in Alzheimer's disease.[12]

-

Anti-sickling agents: With potential applications in the treatment of sickle cell disease.

Experimental Protocols

General Procedure for the Synthesis of Phenoxybutanoic Acid Derivatives

The following is a representative protocol for the synthesis of phenoxybutanoic acid derivatives via Williamson ether synthesis:

-

Preparation of the Phenoxide: To a solution of the substituted phenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

-

Alkylation: Add the appropriate α-bromobutanoic acid ester (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification of the Ester: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of a base such as lithium hydroxide or sodium hydroxide.

-

Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Work-up and Purification of the Acid: Acidify the reaction mixture with a dilute acid such as 1N HCl. Extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to yield the final phenoxybutanoic acid derivative. Further purification can be achieved by recrystallization.

In Vitro Assay for Endothelin Receptor Antagonism

The antagonistic activity of the synthesized compounds on the endothelin receptor can be evaluated using an in vitro assay that measures the inhibition of endothelin-1 (ET-1) induced contraction of isolated rat thoracic aortic rings.[9]

-

Preparation of Aortic Rings: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and bubbled with a mixture of 95% O2 and 5% CO2.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.

-

Contraction: Induce a submaximal contraction of the aortic rings with a known concentration of ET-1.

-

Antagonism Assay: Once a stable contraction is achieved, add the test compounds at various concentrations to the organ bath.

-

Data Analysis: Record the relaxation of the aortic rings in response to the test compounds. Calculate the percentage of inhibition of the ET-1 induced contraction and determine the IC50 value for each compound.

Data Summary

| Compound Class | Therapeutic Target | Key Structural Features for Activity | Reference |

| α-Aryloxyphenylacetic Acids | PPARα/γ | Surrogates of the ester group, fused heterocyclic ring systems | [6] |

| Phenoxybutanoic Acids | Endothelin Receptor (ETA) | Benzoheterocyclic moieties | [9] |

| Arylpropionic Acids | Cyclooxygenase (COX) | Amide derivatives | [10] |

| Methylene-aminobenzoic Acids | Acetylcholinesterase, Carbonic Anhydrases | Tetrahydroisoquinolynyl-benzoic acid core | [12] |

Signaling Pathway

Caption: Simplified PPAR signaling pathway activated by phenoxyalkanoic acid agonists.

Conclusion and Future Perspectives

(alphaR)-Acetyloxybenzenebutanoic Acid derivatives and related phenoxyalkanoic acids represent a promising class of compounds with a diverse range of pharmacological activities. Their potential as dual PPARα/γ agonists and endothelin receptor antagonists highlights their relevance in the development of novel therapies for metabolic and cardiovascular diseases. The synthetic versatility of the benzoic acid scaffold allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Exploring a wider range of substituents on the aromatic ring and the butanoic acid side chain to further refine the SAR.

-

Investigating the multi-target potential of these derivatives, particularly for complex diseases like neurodegenerative disorders and cancer.

-

Conducting in-depth preclinical and clinical studies on the most promising lead compounds to evaluate their safety and efficacy.

The continued exploration of this chemical space is likely to yield novel therapeutic agents with improved clinical profiles.

References

-

Shi, G. Q., et al. (2005). Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity. Journal of Medicinal Chemistry, 48(13), 4457-4468. [Link]

-

Ngo, E. B., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. [Link]

- Italfarmaco Spa. (2006). Alpha-amino acid derivatives with antiinflammatory activity.

-

Brel, A. K., & Zhoglo, E. N. (2021). Synthesis, antiaggregation and antitrombotic activities of new derivatives of hydroxybenzoic acids with tauric fragment. Pharmacy & Pharmacology, 9(4), 273-283. [Link]

-

Ozerov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 228-233. [Link]

-

Gül, M., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. [Link]

-

Wang, L., et al. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Bioorganic & Medicinal Chemistry, 23(6), 1272-1279. [Link]

-

Safarova, I. R. (2021). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of petrochemistry and oil refining, 22(2), 134-145. [Link]

-

Viljoen, A., et al. (2015). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. Bioorganic & Medicinal Chemistry, 23(17), 5436-5442. [Link]

-

Chen, Y. J., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 213, 113175. [Link]

-

Isenegger, P. G., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 82-89. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-16. [Link]

-

Fasanmade, A. A., & Shode, F. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. [Link]

-

Brooks, D. A., et al. (2004). Design and synthesis of alpha-aryloxy-alpha-methylhydrocinnamic acids: a novel class of dual peroxisome proliferator-activated receptor alpha/gamma agonists. Journal of Medicinal Chemistry, 47(10), 2422-2425. [Link]

-

Unnamed author. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of All Research Science and Technology, 4(6). [Link]

-

Singh, P., & Shekhawat, N. (2025). Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. Indian Journal of Biochemistry and Biophysics (IJBB), 62(8). [Link]

-

Ammazzini, F., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 27(3), 978. [Link]

-

De Vita, D., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1836. [Link]

-

Crousse, B., et al. (2005). Synthesis of alpha, alpha-Disubstituted alpha-Acetoxy Esters and alpha, alpha-Disubstituted alpha-Hydroxy Acids by Baeyer-Villiger Oxidation of the Corresponding beta-Ketoesters. Current Organic Synthesis, 2(2), 113-119. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of alpha-aryloxy-alpha-methylhydrocinnamic acids: a novel class of dual peroxisome proliferator-activated receptor alpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Synthesis, antiaggregation and antitrombotic activities of new derivatives of hydroxybenzoic acids with tauric fragment - Brel - Pharmacy & Pharmacology [journals.eco-vector.com]

- 12. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Stability of (alphaR)-Acetyloxybenzenebutanoic Acid Intermediates

Introduction: The Critical Role of Metabolic Stability in Drug Development

The journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent is fraught with challenges, with a significant portion of failures in clinical trials attributed to suboptimal pharmacokinetic properties.[1] Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a cornerstone of drug discovery and development.[2][3] It profoundly influences a drug's efficacy, safety, and dosing regimen.[4] Compounds with low metabolic stability often exhibit poor bioavailability and are rapidly cleared from the body, necessitating higher or more frequent doses.[5] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, a comprehensive understanding and early assessment of the metabolic fate of drug candidates and their intermediates are paramount for successful drug development.[3]

This guide provides an in-depth technical exploration of the metabolic stability of (alphaR)-acetyloxybenzenebutanoic acid and its intermediates. We will delve into the key enzymatic pathways governing their biotransformation, present detailed protocols for in vitro assessment, and discuss the interpretation of metabolic stability data to inform drug design and development strategies.

The Chemical Landscape of (alphaR)-Acetyloxybenzenebutanoic Acid and its Intermediates

(alphaR)-Acetyloxybenzenebutanoic acid is characterized by an ester functional group and an aromatic ring, both of which are common sites for metabolic modification. The primary metabolic pathways anticipated for this class of compounds are hydrolysis of the ester linkage and oxidation of the aromatic ring.

-

Ester Hydrolysis: The ester group is susceptible to hydrolysis by a class of enzymes known as esterases, which are abundant in various tissues, including the liver, plasma, and intestine.[6][7][8] Carboxylesterases (CES) are particularly important in the hydrolysis of a wide range of ester-containing drugs.[9][10] This hydrolytic cleavage would yield the corresponding carboxylic acid and alcohol metabolites.

-

Aromatic Hydroxylation: The benzene ring is a substrate for cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases primarily located in the liver.[11][12] These enzymes catalyze the insertion of an oxygen atom into the aromatic ring, a process known as aromatic hydroxylation, leading to the formation of phenolic metabolites.[13][14]

Understanding the interplay between these two major metabolic pathways is crucial for predicting the overall metabolic fate of (alphaR)-acetyloxybenzenebutanoic acid intermediates.

Experimental Assessment of Metabolic Stability

In vitro assays are indispensable tools for evaluating the metabolic stability of drug candidates in the early stages of development.[3][15] They provide a controlled environment to study the intrinsic metabolic properties of a compound, allowing for the determination of key parameters such as half-life (t½) and intrinsic clearance (CLint).[3] The two most commonly employed in vitro systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450s.[5][16] They are a cost-effective and high-throughput model for assessing Phase I metabolic reactions.[17]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes on ice.

-

Prepare a NADPH-regenerating system solution.

-

Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1-3 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.[18]

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to terminate the reaction.[16][18]

-

-

Sample Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Calculate the elimination rate constant (k) from the slope of the linear regression.

-

Determine the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).[1]

-

Caption: Workflow of the in vitro microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes are the primary cells of the liver and contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[1][5] This makes them a more physiologically relevant in vitro model compared to microsomes, capable of assessing the overall metabolic fate of a compound.[21]

-

Hepatocyte Preparation:

-

Thaw cryopreserved human hepatocytes and assess their viability.

-

Resuspend the viable hepatocytes in incubation medium (e.g., William's Medium E) to a final cell density of 0.5-1.0 x 10^6 viable cells/mL.[1]

-

-

Incubation:

-

Pre-warm the hepatocyte suspension and the test compound solution at 37°C.

-

Initiate the incubation by adding the test compound to the hepatocyte suspension in a multi-well plate.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the reaction by adding an ice-cold quenching solution.[1]

-

-

Sample Analysis and Data Interpretation:

-

Process and analyze the samples using LC-MS/MS as described for the microsomal stability assay.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the appropriate equations, substituting the number of hepatocytes for the amount of microsomal protein.[1]

-

Biotransformation of (alphaR)-Acetyloxybenzenebutanoic Acid Intermediates

The primary metabolic pathways for (alphaR)-acetyloxybenzenebutanoic acid intermediates are expected to be ester hydrolysis and aromatic hydroxylation.

Ester Hydrolysis

The ester linkage is a metabolically labile functional group. Esterases, particularly carboxylesterases, will likely hydrolyze the acetyloxy group to yield a carboxylic acid and an alcohol.[6] This biotransformation can significantly alter the pharmacological and pharmacokinetic properties of the parent molecule.

Aromatic Hydroxylation

The benzene ring is susceptible to oxidation by cytochrome P450 enzymes.[12] This reaction typically occurs at the para-position of the ring, which is often the most sterically accessible and electronically favorable site for hydroxylation.[14] The resulting phenolic metabolite can then undergo further Phase II conjugation reactions, such as glucuronidation or sulfation.

Sources

- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 6. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. technologynetworks.com [technologynetworks.com]

- 9. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. books.rsc.org [books.rsc.org]

- 12. books.rsc.org [books.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. nuvisan.com [nuvisan.com]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 18. merckmillipore.com [merckmillipore.com]

- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 20. tandfonline.com [tandfonline.com]

- 21. creative-bioarray.com [creative-bioarray.com]

The Profen Progenitors: A Technical History of Arylalkanoic Acids in Pharmaceutical Development

Executive Summary

The inquiry into the pharmaceutical history of a specific molecule, (alphaR)-Acetyloxybenzenebutanoic Acid, leads to a broader and more impactful narrative: the development of the arylalkanoic acids, a cornerstone class of therapeutics. While the specified compound is not a recognized pharmaceutical entity, its structure is emblematic of the arylpropionic acids, colloquially known as "profens," which have revolutionized the management of pain and inflammation. This guide traces the historical and scientific evolution of this drug class, from the initial discovery of its anti-inflammatory properties to the modern-day pursuit of stereochemically pure and selectively targeted agents. We will explore the pivotal discoveries, the elucidation of the cyclooxygenase (COX) mechanism, the critical role of stereochemistry in efficacy and safety, and the synthetic strategies devised to bring these vital medicines to a global market.

The Genesis of a Therapeutic Revolution: Arylpropionic Acids

The journey begins not with a single molecule but with a class of compounds that share a common structural motif: an aromatic ring linked to a propionic acid backbone. These are the arylpropionic acid derivatives, a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2][3] Their development was a watershed moment in medicine, offering potent analgesic, anti-inflammatory, and antipyretic effects.[1][4]

Well-known members of this family include ibuprofen and naproxen, which have become household names.[1][2][3][4] The core therapeutic action of these drugs stems from their ability to inhibit the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1]

From Benzenebutanoic Precursors to Potent "Profens"

The structural framework of "(alphaR)-Acetyloxybenzenebutanoic Acid" contains a benzenebutanoic acid core. While this specific four-carbon chain derivative is not a primary therapeutic, the closely related three-carbon chain "propionic" derivatives proved to be the pharmacologically superior scaffold. The addition of an alpha-methyl group to the aryl-acetic acid structure was a key discovery that significantly boosted anti-inflammatory potency and led to the creation of the "profen" subclass.

The Central Mechanism: Inhibition of Cyclooxygenase (COX)

The biological activity of arylpropionic acid NSAIDs is intrinsically linked to their inhibition of prostaglandin biosynthesis.[1] This is achieved by blocking the active site of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

-

COX-1: This isoform is constitutively expressed in many tissues, including the stomach lining, platelets, and kidneys. It plays a crucial role in producing prostaglandins that protect the gastric mucosa and support platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its activation leads to the production of prostaglandins that mediate inflammation and pain.

The dual inhibition of both COX-1 and COX-2 is responsible for both the therapeutic effects (COX-2 inhibition) and the common side effects, such as gastrointestinal distress (COX-1 inhibition), associated with traditional NSAIDs.[5]

Caption: Mechanism of action of arylpropionic acid NSAIDs via COX-1 and COX-2 inhibition.

The Stereochemistry Imperative: The Significance of the (R) and (S) Enantiomers

The "(alphaR)" designation in the queried compound name highlights a critical aspect of arylpropionic acid development: stereochemistry. The alpha-carbon of the propionic acid moiety is a chiral center, meaning these drugs exist as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer.

The Eutomer and the Distomer

Pivotal research in the 1970s and 1980s revealed that the pharmacological activity of profens resides almost exclusively in the (S)-enantiomer (the eutomer). The (R)-enantiomer (the distomer) is significantly less active as a COX inhibitor. For example, (S)-ibuprofen is over 100 times more potent than (R)-ibuprofen in inhibiting prostaglandin synthesis in vitro.

However, a fascinating biochemical phenomenon occurs in vivo: a portion of the inactive (R)-ibuprofen is converted into the active (S)-ibuprofen by an enzyme called alpha-methylacyl-CoA racemase. This unidirectional metabolic inversion means that administering a 50:50 mixture (a racemate) of ibuprofen is effectively therapeutic, as the inactive form becomes a prodrug for the active form.

Despite this inversion, the development of single-enantiomer drugs (e.g., Naproxen, which is sold only as the (S)-enantiomer) became a major goal for several reasons:

-

Reduced Metabolic Load: Administering only the active enantiomer avoids the unnecessary metabolism of the inactive form.

-

Potential for Reduced Side Effects: The inactive (R)-enantiomer can be incorporated into triglycerides, which raised theoretical long-term safety concerns.

-

Improved Therapeutic Consistency: A stereochemically pure drug offers a more predictable pharmacokinetic and pharmacodynamic profile.

Evolution of Synthesis: The Pursuit of Stereochemical Purity

The industrial-scale production of single-enantiomer profens required significant advances in asymmetric synthesis. The goal was to develop cost-effective methods that yielded high enantiomeric excess (% ee) of the desired (S)-form.

General Protocol: Asymmetric Hydrogenation

One of the most successful strategies involves the asymmetric hydrogenation of a prochiral α,β-unsaturated ester precursor. This workflow is a cornerstone of modern pharmaceutical chemistry.

Step-by-Step Methodology:

-

Precursor Synthesis: An appropriate aryl ketone is converted into an α,β-unsaturated ester via a reaction like the Horner-Wadsworth-Emmons reaction.

-

Chiral Catalyst Preparation: A chiral phosphine ligand (e.g., BINAP) is complexed with a transition metal, typically Ruthenium (Ru), to form the active asymmetric catalyst.

-

Asymmetric Hydrogenation: The ester precursor is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The chiral Ru-BINAP catalyst is added.

-

Reaction Execution: The reactor is pressurized with hydrogen gas (H₂) and heated. The chiral catalyst directs the hydrogen atoms to add to one face of the double bond, preferentially forming the (S)-ester.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed, and the solvent is evaporated. The resulting chiral ester is purified.

-

Hydrolysis: The purified (S)-ester is hydrolyzed (e.g., using NaOH followed by acidic workup) to yield the final (S)-arylpropionic acid.

-

Chiral Purity Analysis: The enantiomeric excess of the final product is determined using chiral High-Performance Liquid Chromatography (HPLC).

Caption: A typical workflow for the asymmetric synthesis of (S)-arylpropionic acids.

Modern Landscape and Future Directions

The foundational work on arylpropionic acids has paved the way for new generations of anti-inflammatory drugs. The discovery of the COX-2 isoform led to the development of COX-2 selective inhibitors ("coxibs") designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, the versatile arylpropionic acid scaffold continues to be explored for other therapeutic applications. Research has demonstrated potential anticancer, antibacterial, and anticonvulsant properties for some derivatives, highlighting the enduring legacy and future potential of this chemical class.[4]

Conclusion

The history of arylalkanoic acids in pharmaceutical development is a compelling story of scientific progression. It demonstrates a clear trajectory from the discovery of a broadly active class of molecules to a sophisticated understanding of their mechanism of action, the critical importance of stereochemistry, and the development of elegant synthetic methods to produce safer and more effective medicines. While the specific molecule (alphaR)-Acetyloxybenzenebutanoic Acid may not be found in the pharmacopeia, its structure represents the chemical principles that gave rise to the "profens"—a family of drugs that has profoundly improved the quality of life for millions worldwide.

References

- The Expanding Therapeutic Landscape of Aryl Propionic Acid Derivatives: An In-depth Technical Guide. (2025). Benchchem.

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR), 17(4), 540-555.

- A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities (PDF). (2020).

- Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof. (2022).

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents [patents.google.com]

Thermodynamic stability of (alphaR)-Acetyloxybenzenebutanoic Acid polymorphs

An In-Depth Technical Guide Topic: Thermodynamic Stability of (alphaR)-Acetyloxybenzenebutanoic Acid Polymorphs

Abstract

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that influences its physicochemical properties, including solubility, dissolution rate, and stability. Consequently, it has profound implications for bioavailability, manufacturability, and therapeutic efficacy. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of polymorphic forms of (alphaR)-Acetyloxybenzenebutanoic Acid, a model compound representing a common structural motif in drug development. We present a detailed exploration of fundamental principles and field-proven experimental methodologies, including thermal analysis, solubility measurements, and competitive slurry conversion. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary to identify the most stable polymorphic form for robust drug product development.

The Imperative of Polymorph Selection in Drug Development

The Critical Role of Polymorphism

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[1] These distinct solid-state structures, despite being chemically identical, can exhibit significantly different physicochemical properties.[2] Variations in properties such as melting point, solubility, and density can impact an API's bioavailability, manufacturability, stability, and even its patentability.[2][3][4] The discovery of a new, more stable polymorph late in development can lead to catastrophic setbacks, as famously illustrated by the case of Ritonavir, where the appearance of a less soluble, more stable form forced a market withdrawal and reformulation.[3][5] Therefore, a thorough investigation to identify and select the most thermodynamically stable polymorph is a non-negotiable step in modern drug development to ensure product quality, safety, and consistency.[1][5]

Model Compound: (alphaR)-Acetyloxybenzenebutanoic Acid

This guide will use (alphaR)-Acetyloxybenzenebutanoic Acid as a representative model compound to illustrate the principles and workflows for determining polymorphic stability. Its structure contains key functional groups—a carboxylic acid, an ester, and an aromatic ring—common in many pharmaceutical agents.

Chemical Structure:

(Structure of (alphaR)-Acetyloxybenzenebutanoic Acid)

For the purpose of this guide, we will presume that a polymorph screen has identified two distinct anhydrous crystalline forms, designated as Form I and Form II . The central objective is to determine their thermodynamic stability relationship.

Foundational Concepts: Thermodynamic vs. Kinetic Stability

In any polymorphic system, one form is the most thermodynamically stable under a given set of conditions (temperature, pressure), meaning it possesses the lowest Gibbs free energy.[1] Other forms are considered metastable. While a metastable form can be kinetically stable and exist for extended periods, it has a higher free energy and will, given sufficient activation energy (e.g., in the presence of a solvent), eventually convert to the more stable form.

The relationship between polymorphs can be classified as:

-

Monotropic: One polymorph is the most stable form at all temperatures below the melting point. The other forms are always metastable relative to it.

-

Enantiotropic: The stability relationship is reversible and dependent on temperature. One form is more stable below a specific transition temperature (Tt), while the other is more stable above it.[4]

Identifying this relationship is paramount for selecting the correct form for development.

Core Methodologies for Thermodynamic Stability Assessment

A multi-faceted approach is required to confidently determine the thermodynamic relationship between polymorphs. The following sections detail the core experimental techniques, their underlying principles, and step-by-step protocols.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique in polymorph characterization.[6] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] This allows for the detection of thermal events such as melting, crystallization, and solid-state transformations.[8][9]

Causality Behind Experimental Choice: DSC provides a rapid assessment of the thermal properties (melting point Tm, enthalpy of fusion ΔHfus) of each polymorph. According to Burger and Ramberger's "Heat of Fusion Rule," the polymorph with the higher melting point and lower heat of fusion is generally the more stable form at room temperature.[10] However, this is a guideline, not a definitive proof, as complex transitions can occur during heating.[8]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the polymorph (e.g., Form I) into an aluminum DSC pan. Crimp the pan with a lid.

-

Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature above the final melt.

-

Data Analysis: Record the heat flow versus temperature. Determine the onset temperature of melting (Tm) and integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

-

Repeat: Perform the analysis in triplicate for both Form I and Form II to ensure reproducibility.

The following table summarizes hypothetical DSC results for our model polymorphs.

| Polymorph | Melting Point (Tm, Onset) | Enthalpy of Fusion (ΔHfus) | Observations |

| Form I | 155.2 °C | 28.5 kJ/mol | Sharp endotherm corresponding to melting. |

| Form II | 148.7 °C | 25.1 kJ/mol | Sharp endotherm. No other transitions observed. |

From this data, Form I has the higher melting point, suggesting it may be the more stable form.

Caption: Workflow for determining thermal properties via DSC.

Solubility Studies

The thermodynamic stability of polymorphs is directly related to their solubility. At a given temperature, the most stable polymorph has the lowest free energy and, therefore, the lowest solubility.[11][12][13] Measuring the solubility of each form at various temperatures can definitively establish their stability relationship and identify the transition temperature (Tt) for an enantiotropic system—the point where the solubility curves intersect.

Causality Behind Experimental Choice: This method provides a direct measure of thermodynamic potential.[11] By plotting the natural logarithm of solubility against the inverse of absolute temperature (a van't Hoff plot), the stability relationship becomes visually apparent.[1] It is a more definitive but also more time-consuming method than DSC.

-

System Preparation: Prepare saturated solutions by adding an excess of a single, pure polymorph (e.g., Form I) to a known volume of a selected solvent (e.g., acetonitrile) in sealed vials.

-

Equilibration: Agitate the vials in a temperature-controlled shaker bath at a set temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial that no solid-state transformation occurs during this time, which can be confirmed by analyzing the solid residue post-experiment.

-

Sampling and Filtration: Withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filter it through a 0.22 µm filter to remove all solid particles.

-

Concentration Analysis: Dilute the filtered sample and determine the solute concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Repeat: Perform the experiment at multiple temperatures (e.g., 25°C, 35°C, 45°C, 55°C) for both Form I and Form II.

| Temperature | Solubility of Form I (mg/mL) | Solubility of Form II (mg/mL) | More Stable Form |

| 25 °C | 4.2 | 5.5 | Form I |

| 35 °C | 6.8 | 8.1 | Form I |

| 45 °C | 10.5 | 10.5 | Transition Temperature |

| 55 °C | 15.1 | 13.9 | Form II |

These data indicate an enantiotropic relationship with a transition temperature around 45 °C. Below this temperature, Form I is less soluble and thus more stable. Above it, Form II becomes the more stable form.

Competitive Slurry Conversion

Slurry conversion is the definitive method for determining the relative stability of two polymorphs in a specific solvent at a given temperature.[12] The experiment involves creating a suspension of a mixture of the polymorphs in a solvent where they have reasonable solubility.

Causality Behind Experimental Choice: This experiment leverages the principle that a solution saturated with respect to a metastable (more soluble) form is supersaturated with respect to the stable (less soluble) form.[12] This free energy difference drives the dissolution of the metastable form and the simultaneous growth of the stable form until the entire solid phase has converted to the most stable polymorph.[11][12] It provides an unambiguous result under the tested conditions.

-

Mixture Preparation: Prepare a 1:1 (w/w) mixture of Form I and Form II.

-

Slurry Creation: Add the polymorphic mixture to a solvent (e.g., acetonitrile) in a sealed vial to create a thick, stirrable suspension.

-

Agitation: Agitate the slurry at a constant temperature (e.g., 25 °C).

-

Time-Point Sampling: Periodically (e.g., at 6, 12, 24, and 48 hours), remove a small sample of the solid, filter it quickly, and allow it to dry.

-

Solid-State Analysis: Analyze the composition of the solid sample using a technique capable of distinguishing the forms, such as X-ray Powder Diffraction (XRPD).

-

Determination of Stability: The polymorph that increases in proportion over time is the more stable form under those conditions. The experiment is complete when only one form remains.

-

Repeat: Repeat the experiment at a temperature on the other side of the suspected transition temperature (e.g., 55 °C) to confirm the enantiotropic relationship.

Caption: Solution-mediated transformation during slurry conversion.

Synthesizing the Data: The Energy-Temperature Diagram

The data gathered from DSC and solubility studies can be integrated to construct a Gibbs free energy versus temperature (G-T) diagram. This diagram provides a complete thermodynamic picture of the polymorphic system.[1] The slope of the line for each polymorph is related to its entropy, and the relative positions of the lines indicate stability. The point where the lines cross is the transition temperature (Tt).

Caption: Energy-Temperature diagram for an enantiotropic system.

This diagram, derived from our hypothetical data, clearly shows that Form I is the thermodynamically stable form below ~45°C, while Form II is stable above this temperature. This is a classic enantiotropic relationship.

Conclusion and Implications for Drug Development

The comprehensive analysis, integrating thermal, solubility, and slurry conversion data, demonstrates that (alphaR)-Acetyloxybenzenebutanoic Acid exhibits an enantiotropic polymorphic relationship with a transition temperature of approximately 45°C. Form I is the most stable polymorph under typical storage and ambient conditions (e.g., below 30°C).

Recommendation for Drug Development: Based on this analysis, Form I should be selected for further development. Its greater thermodynamic stability at ambient and refrigerated storage temperatures minimizes the risk of solid-state conversion during the product's shelf life, thereby ensuring consistent product quality and performance.[1] Processing steps, such as wet granulation or drying, that might occur at temperatures approaching or exceeding the 45°C transition temperature would require careful control to prevent an unwanted conversion to Form II. This rigorous, early-stage characterization of polymorphic stability is an essential risk mitigation strategy in the successful development of a safe and effective pharmaceutical product.[5]

References

-

Title: Thermodynamic stability and transformation of pharmaceutical polymorphs* Source: Pure and Applied Chemistry URL: [Link]

-

Title: A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs Source: TA Instruments URL: [Link]

-

Title: The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry Source: Nishka Research URL: [Link]

-

Title: 12.3 Polymorphism and its importance in pharmaceutical industry Source: Fiveable URL: [Link]

-

Title: Calorimetry for polymorph detection Source: European Pharmaceutical Review URL: [Link]

-